Cas no 158335-52-5 (Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI))
![Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI) structure](https://it.kuujia.com/scimg/cas/158335-52-5x500.png)
158335-52-5 structure
Nome del prodotto:Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI)
Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI)
- Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl
- 10,18-dibenzyl-11,19-dihydroxy-15-methyl-2,5,8,13,16-pentaoxo-1-phenyl-4,7-di(propan-2-yl)-3,6,9,14,17-pentaazahenicosan-21-oic acid (non-preferred name)
- YF-044P-D
- YF 044P-D
- 3-hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
- 158335-52-5
- YF-044-P-D
- CHEBI:198030
-
- Inchi: InChI=1S/C8H4N4O2S2/c13-7-5-3(1-9-11-7)15-6-4(16-5)2-10-12-8(6)14/h1-2H,(H,11,13)(H,12,14)
- Chiave InChI: PJDYCMFGNTUVHP-UHFFFAOYSA-N
- Sorrisi: O=C1NN=CC2SC3C(=O)NN=CC=3SC1=2
Proprietà calcolate
- Massa esatta: 787.416
- Massa monoisotopica: 787.416
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 57
- Conta legami ruotabili: 22
- Complessità: 1290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 223Ų
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.219
- Punto di ebollizione: 1149.3°Cat760mmHg
- Punto di infiammabilità: 648.8°C
- Indice di rifrazione: 1.575
Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI) Letteratura correlata
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
158335-52-5 (Pentonic acid,2,4,5-trideoxy-5-phenyl-4-[[N-[2,4,5-trideoxy-5-phenyl-4-[[N-[N-(phenylacetyl)-L-valyl]-L-valyl]amino]pentonoyl]-L-alanyl]amino]-(9CI)) Prodotti correlati
- 1040674-69-8(4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide)
- 1540271-82-6(1-methyl-2-2-(propan-2-yl)-1,3-thiazol-4-ylpiperazine)
- 1052404-18-8(1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-piperidinecarboxylic acid hydrochloride)
- 3029-30-9(1,4-Dicyanonaphthalene)
- 2375164-76-2(2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate)
- 2418692-74-5(2-ethyl-4-fluoroaniline hydrochloride)
- 2228619-60-9(5-(azetidin-3-yl)methyl-2-methylphenol)
- 49805-71-2(4-(chloromethyl)-1-azabicyclo2.2.2octane)
- 1018614-49-7(3-(3-aminopropyl)-N,N-dimethylaniline)
- 2805194-72-1(2,2'-(5-Bromo-1,3-phenylene)bis(1,3-dioxolane))
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
